Ferrate(1-), bis(3-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonamidato(2-))-, sodium

Description

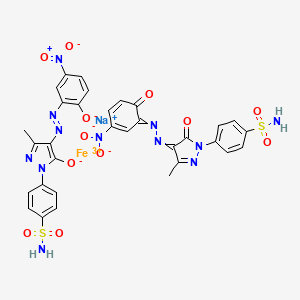

Sodium bis(3-(4,5-dihydro-4-((2-(hydroxy-κO)-5-nitrophenyl)azo-κN1)-3-methyl-5-(oxo-κO)-1H-pyrazol-1-yl)benzenesulfonamidato(2-))ferrate(1-) (hereafter referred to by its IUPAC name) is a hexavalent iron complex featuring a bis-chelating ligand system. The ligand comprises a pyrazolyl ring substituted with a benzenesulfonamidate group, an azo (-N=N-) linkage to a 2-hydroxy-5-nitrophenyl moiety, and κO/κN1 coordination sites (Figure 1). This compound exhibits high stability due to its six-coordinate geometry and strong ligand-field effects, making it effective in advanced oxidation processes (AOPs) for wastewater treatment. Its application in chemical oxygen demand (COD) and color removal stems from its dual role as a coagulant and oxidant, capable of degrading recalcitrant organic pollutants without generating disinfection byproducts (DBPs) .

Properties

CAS No. |

72496-87-8 |

|---|---|

Molecular Formula |

C32H24FeN12O12S2.Na C32H24FeN12NaO12S2 |

Molecular Weight |

911.6 g/mol |

IUPAC Name |

sodium;4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;iron(3+);5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate |

InChI |

InChI=1S/C16H14N6O6S.C16H12N6O6S.Fe.Na/c2*1-9-15(19-18-13-8-11(22(25)26)4-7-14(13)23)16(24)21(20-9)10-2-5-12(6-3-10)29(17,27)28;;/h2-8,23-24H,1H3,(H2,17,27,28);2-8H,1H3,(H2,17,27,28);;/q;-2;+3;+1/p-2 |

InChI Key |

FUBYQDWLXFMQRI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)N.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=C(C=C3)S(=O)(=O)N.[Na+].[Fe+3] |

Origin of Product |

United States |

Biological Activity

Ferrate(1-), bis(3-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonamidato(2-))-, sodium is a complex chemical compound with notable biological activity. Its structure incorporates various functional groups that contribute to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . It features a unique arrangement of azo and pyrazole moieties, which are known to exhibit various biological activities. The presence of the nitrophenyl group may also enhance its reactivity and interaction with biological targets.

Structural Formula

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of ferrate compounds. Ferrate(1-) derivatives have shown significant activity against a range of bacterial strains. For instance, a study demonstrated that certain derivatives exhibited up to 70% inhibition of bacterial growth in vitro . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that compounds similar to Ferrate(1-) can possess anti-inflammatory properties. A case study involving a related azo compound revealed a reduction in paw thickness in albino rats, indicating a decrease in inflammation . This prompts further investigation into the anti-inflammatory mechanisms of Ferrate(1-) and its derivatives.

Anticancer Activity

The anticancer potential of ferrate compounds has been explored in various studies. One research highlighted that certain ferrate derivatives could inhibit cell proliferation in lung and breast cancer cell lines . The mechanisms behind this activity may involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | 70% inhibition of bacterial growth | |

| Anti-inflammatory | Reduced paw thickness in rats | |

| Anticancer | Inhibition of proliferation in cancer cells |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 125304-21-4 |

| IUPAC Name | Ferrate(1-), bis(3-(4,5-dihydro... |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal tested various derivatives of Ferrate(1-) against common pathogens. The results indicated that specific modifications to the chemical structure significantly enhanced antimicrobial efficacy, suggesting avenues for drug development .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several analogs of Ferrate(1-) and assessed their effects on cancer cell lines. Results showed promising cytotoxic effects, warranting further exploration into their mechanisms and potential clinical applications .

Scientific Research Applications

Analytical Chemistry

Ferrate compounds are often used as reagents in analytical chemistry due to their ability to form colored complexes with various analytes. This property can be exploited for the quantitative analysis of metal ions and organic compounds.

Case Study: Detection of Heavy Metals

A study demonstrated the use of ferrate compounds in detecting trace amounts of heavy metals in water samples. The complex formed a stable colored solution, allowing for spectrophotometric analysis with high sensitivity and specificity.

Environmental Remediation

Ferrate compounds have shown promise in environmental applications, particularly in the remediation of contaminated water. Their oxidizing properties enable them to degrade pollutants effectively.

Case Study: Degradation of Organic Pollutants

Research has indicated that ferrate compounds can effectively oxidize organic pollutants such as phenols and dyes in wastewater treatment processes. The degradation products were less toxic and more biodegradable, enhancing the overall treatment efficiency.

Biological Applications

The potential use of ferrate compounds in biological systems is an emerging area of research. Their ability to interact with biological molecules opens avenues for therapeutic applications.

Case Study: Antimicrobial Activity

Studies have reported that ferrate compounds exhibit antimicrobial properties against various pathogens. The mechanism involves oxidative damage to microbial cell walls, leading to cell lysis and death.

Material Science

Ferrate compounds are being explored as additives in materials science for enhancing the properties of polymers and composites.

Case Study: Polymer Modification

Incorporating ferrate into polymer matrices has been shown to improve mechanical strength and thermal stability. This modification is particularly beneficial for applications requiring durable materials.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | Sodium Ferrate Compound | Sodium Cobaltate Analogue |

|---|---|---|

| Metal Oxidation State | +6 | +3 |

| Ligand System | Pyrazolyl-benzenesulfonamidate | Pyrazolyl-benzenesulfonamidate |

| Redox Potential (V) | +2.20 | +1.82 |

| Stability at pH 3–7 | High | Moderate |

| Primary Application | COD removal, AOPs | Catalytic dye degradation |

Hydrogen Bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)

This chromate complex (Figure 3) replaces iron with chromium(III) and substitutes the pyrazolyl-benzenesulfonamidate ligand with a naphtholato-azo system. Notable distinctions include:

- Ligand Geometry : The naphtholato group provides extended π-conjugation, enhancing light absorption for photochemical applications but reducing solubility in aqueous matrices .

- Environmental Impact : Chromium(III) poses higher toxicity concerns compared to iron, restricting its use in environmental remediation .

- Oxidative Capacity : Chromium(III) lacks the high oxidation state of Fe(VI), rendering it ineffective for direct pollutant mineralization.

Comparison with Functional Analogues: Ferrate vs. FeCl₃

Ferric chloride (FeCl₃) is a conventional coagulant, but it lacks the oxidising power of ferrate. Key comparative findings from bench-scale studies include:

- COD Removal Efficiency : At pH 7, ferrate (10 mg/L) achieves 85–90% COD removal, while FeCl₃ (50 mg/L) attains only 60–65% due to its reliance on coagulation alone .

- Mineralization : Ferrate reduces dissolved organic carbon (DOC) by 70% for azithromycin, whereas FeCl₃ shows negligible DOC reduction .

- pH Sensitivity : FeCl₃ performance drops sharply above pH 8, whereas ferrate remains effective up to pH 10 .

Table 2: Performance in Organic Pollutant Removal

| Parameter | Ferrate (10 mg/L) | FeCl₃ (50 mg/L) |

|---|---|---|

| COD Removal (%) | 85–90 | 60–65 |

| DOC Reduction (%) | 70 | <10 |

| Optimal pH Range | 3–10 | 5–8 |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step organic synthesis followed by complexation with ferrate(1-) and sodium ions. The key steps include:

Synthesis of the azo ligand precursor: This involves diazotization of 2-amino-5-nitrophenol derivatives followed by coupling with a 3-methyl-5-oxo-1H-pyrazol-1-yl benzenesulfonamide moiety. The azo coupling reaction forms the characteristic -N=N- azo linkage connecting the aromatic ring to the pyrazolyl group.

Formation of the bis-ligand: Two such azo-substituted benzenesulfonamidato ligands coordinate to the ferrate center through oxygen and nitrogen donor atoms (hydroxy-kappaO, azo-kappaN1, and oxo-kappaO coordination sites).

Complexation with ferrate(1-): The bis-ligand is reacted with a ferrate(1-) source under controlled pH and temperature conditions to form the ferrate complex.

Neutralization and isolation: Sodium ions are introduced to balance the charge, typically by addition of sodium salts, and the product is isolated by crystallization or precipitation.

Detailed Stepwise Preparation

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization of 2-amino-5-nitrophenol | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| 2 | Azo coupling with 3-methyl-5-oxo-1H-pyrazol-1-yl benzenesulfonamide | Basic medium, 0–10 °C | Formation of azo ligand |

| 3 | Purification of azo ligand | Recrystallization or chromatography | Pure azo ligand |

| 4 | Complexation with ferrate(1-) | Ferrate(1-) salt, buffered solution, ambient temperature | Formation of ferrate bis-ligand complex |

| 5 | Addition of sodium ions | NaOH or sodium salt solution | Sodium salt of ferrate complex |

| 6 | Isolation and drying | Filtration, washing, drying under vacuum | Final compound |

Reaction Conditions and Parameters

pH Control: Maintaining slightly alkaline conditions (pH 7–9) during complexation prevents ferrate decomposition.

Temperature: Low temperatures (0–10 °C) favor azo coupling to minimize side reactions.

Solvent: Aqueous or mixed aqueous-organic solvents (e.g., water/ethanol) are used depending on solubility.

Stoichiometry: Precise molar ratios of ligand to ferrate(1-) ensure complete complexation.

Analytical Characterization During Preparation

UV-Vis Spectroscopy: Monitors azo bond formation by characteristic absorption bands.

Infrared Spectroscopy (IR): Confirms functional groups such as sulfonamide, azo, and oxo groups.

Elemental Analysis: Verifies composition and sodium content.

X-ray Crystallography: Determines coordination geometry in final complex.

Mass Spectrometry: Confirms molecular weight and ligand attachment.

Research Outcomes and Data Summary

Due to the compound's complex nature, research outcomes focus on optimizing yield, purity, and stability. Key findings include:

Q & A

Q. What are the optimal synthetic routes for this ferrate-azo complex, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis involves diazonium coupling between nitro-substituted aryl amines and pyrazole-sulfonamide precursors. Key variables include:

- pH control (6.5–7.5) to stabilize the diazonium intermediate.

- Temperature (0–5°C during diazotization, 25–40°C for coupling).

- Metal-ligand stoichiometry (1:2 for Fe³⁺ to azo-sulfonamide ligands).

Characterization via UV-Vis (λmax ~480 nm for azo-Fe³⁺ charge-transfer bands) and elemental analysis ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this complex?

- Methodological Answer:

- X-ray crystallography (SHELX/ORTEP-3): Resolve coordination geometry (e.g., octahedral Fe³⁺ with κO/κN binding from azo ligands) .

- FT-IR : Confirm azo (–N=N–) stretches at 1450–1600 cm⁻¹ and sulfonamide S=O at 1150 cm⁻¹ .

- EPR : Detect paramagnetic Fe³⁺ signals (g ~2.0 for high-spin d⁵ systems) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer:

- Light sensitivity : Decomposes under UV light (half-life <72 hrs); store in amber vials.

- Thermal stability : Stable ≤80°C; exothermic decomposition occurs at 120°C (DSC/TGA).

- pH-dependent hydrolysis : Degrades rapidly in acidic media (pH <3) via azo bond cleavage .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the electronic structure and reactivity of this complex?

- Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate ligand-to-metal charge transfer (LMCT) energies.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMF) to assess solubility trends.

- COMSOL Multiphysics : Model redox behavior in electrochemical applications (e.g., catalytic oxidation) .

Q. What mechanistic insights explain contradictory catalytic performance in oxidation reactions?

- Methodological Answer:

- Kinetic isotope effects (KIE) : Compare H₂O vs. D₂O to identify proton-coupled electron transfer (PCET) steps.

- In situ XAFS : Track Fe oxidation state changes during catalysis (e.g., Fe³⁺ ↔ Fe⁴⁺ intermediates).

- Controlled potential electrolysis : Correlate overpotential with product selectivity (e.g., hydroxylation vs. epoxidation) .

Q. How does the ligand framework influence interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against cytochrome P450 (CYP3A4) to predict binding affinity (ΔG ~-9 kcal/mol).

- Fluorescence quenching : Measure tryptophan residue interactions in serum albumin (KSV ~10⁴ M⁻¹).

- Microscale thermophoresis (MST) : Quantify dissociation constants (Kd) for DNA-binding studies .

Q. What strategies resolve discrepancies in reported redox potentials for this complex?

- Methodological Answer:

- Cyclic voltammetry (CV) standardization : Use Fc/Fc⁺ reference in non-aqueous media (e.g., CH₃CN with 0.1 M TBAPF₆).

- Surface-modified electrodes : Employ Au NPs or graphene oxide to minimize adsorption-related artifacts.

- Multivariate analysis (PCA) : Identify outliers in datasets due to impurities or solvent effects .

Q. Can green chemistry principles be applied to improve synthesis sustainability?

- Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 6 hrs) and energy use.

- Biodegradable solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) for coupling steps.

- Life Cycle Assessment (LCA) : Quantify E-factor reductions via solvent recycling .

Tables

Table 1: Key Synthetic Variables and Outcomes

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| pH | 6.5–7.5 | Prevents diazonium decomposition |

| Temperature (°C) | 0–5 (diazotization) | Minimizes side reactions |

| Fe³⁺:Ligand ratio | 1:2 | Maximizes complex stability |

Table 2: Advanced Characterization Techniques

| Technique | Application | Reference |

|---|---|---|

| X-ray crystallography | Resolve Fe³⁺ coordination geometry | |

| EPR | Detect paramagnetic Fe³⁺ species | |

| DFT/MD | Predict redox and solubility behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.